molecular formula C4H6BrClN2O B6162817 1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride CAS No. 2098108-71-3

1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride

Cat. No.: B6162817
CAS No.: 2098108-71-3
M. Wt: 213.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H6BrClN2O. It is characterized by the presence of a bromine atom attached to an oxazole ring, which is further connected to a methanamine group.

Preparation Methods

The synthesis of 1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride can be compared with other similar compounds such as:

  • 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride
  • 1-(4-fluoro-1,2-oxazol-3-yl)methanamine hydrochloride
  • 1-(4-iodo-1,2-oxazol-3-yl)methanamine hydrochloride

These compounds share similar structures but differ in the halogen atom attached to the oxazole ring.

Properties

CAS No.

2098108-71-3

Molecular Formula

C4H6BrClN2O

Molecular Weight

213.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.